Rac N-Benzyl Nébivolol
Vue d'ensemble
Description
rac N-Benzyl Nebivolol: is a chemical compound with the molecular formula C29H31F2NO4 and a molecular weight of 495.56 g/mol . It is a derivative of Nebivolol, a third-generation beta-blocker used primarily for the treatment of hypertension and heart failure . The compound is characterized by its pale brown semi-solid form and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Applications De Recherche Scientifique
rac N-Benzyl Nebivolol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As a derivative of Nebivolol, it is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
The primary target of rac N-Benzyl Nebivolol is the beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Nebivolol is a selective antagonist of this receptor, meaning it binds to these receptors and blocks their activity .
Mode of Action
rac N-Benzyl Nebivolol interacts with its targets, the beta-1 adrenergic receptors, by binding to them and blocking their activity . This leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Unlike other beta-blockers, Nebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation, resulting in a reduction of systemic vascular resistance .
Biochemical Pathways
The action of rac N-Benzyl Nebivolol affects the L-arginine/nitric oxide (NO) pathway . By stimulating the endothelial nitric oxide synthase via beta-3 agonism, Nebivolol induces nitric oxide-mediated vasodilation . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers, which are mediated via alpha-adrenergic receptor blockade .
Pharmacokinetics
The pharmacokinetics of Nebivolol involve its absorption, distribution, metabolism, and excretion (ADME). Nebivolol is rapidly absorbed and has a distribution volume of 8 to 12 L/kg . It undergoes extensive first-pass metabolism in the liver via glucuronidation and CYP2D6 to multiple active metabolites with variable activity . The elimination half-life of Nebivolol is approximately 12 hours for extensive metabolizers and 19 hours for poor metabolizers .
Analyse Biochimique
Cellular Effects
The cellular effects of rac N-Benzyl Nebivolol are not well-studied. Nebivolol, the parent compound, has been shown to have beneficial effects on cellular processes. For instance, Nebivolol has been reported to reduce levels of cytokines in microglial cell lines and protect against excitotoxicity-induced neuronal loss by regulating the PI3K-Akt pathway .
Molecular Mechanism
Nebivolol, the parent compound, is known to exert its effects through nitric oxide-mediated vasodilation and antioxidative properties .
Dosage Effects in Animal Models
Nebivolol has been shown to have beneficial effects in animal models of diet-induced obesity .
Metabolic Pathways
Nebivolol is known to undergo hydroxylation and glucuronidation by CYP2D6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl Nebivolol involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine in the presence of isopropyl alcohol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and the solvent is distilled under vacuum to yield the final product .
Industrial Production Methods: Industrial production methods for rac N-Benzyl Nebivolol typically involve high-yield steps and may include enzymatic resolution of the chroman ester precursor . The process is designed to maximize yield and purity while minimizing the number of steps involved .
Analyse Des Réactions Chimiques
Types of Reactions: rac N-Benzyl Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Nebivolol: The parent compound, known for its beta-1 adrenergic receptor antagonism and nitric oxide-mediated vasodilation.
Carvedilol: Another beta-blocker with vasodilatory properties, but it acts via alpha-adrenergic receptor blockade.
Labetalol: A beta-blocker with both alpha and beta-adrenergic receptor blocking activities.
Uniqueness: rac N-Benzyl Nebivolol is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar beta-blockers
Activité Biologique
rac N-Benzyl Nebivolol is a synthetic derivative of the well-known beta-blocker Nebivolol, primarily recognized for its selective action on beta-1 adrenergic receptors. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique pharmacological properties. This article explores the biological activity of rac N-Benzyl Nebivolol, including its mechanism of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C29H31F2NO4
- Molecular Weight : 495.56 g/mol
- CAS Number : 929706-85-4
The primary mechanism of action for rac N-Benzyl Nebivolol involves its interaction with beta-1 adrenergic receptors. By binding to these receptors, it exerts antagonistic effects that lead to reduced heart rate and blood pressure. Additionally, rac N-Benzyl Nebivolol is believed to enhance endothelial nitric oxide synthase activity, contributing to vasodilation and improved blood flow.
Pharmacokinetics
The pharmacokinetic profile of rac N-Benzyl Nebivolol is characterized by:
- Absorption : Rapidly absorbed following administration.
- Distribution : Exhibits a volume of distribution ranging from 8 to 12 L/kg.
- Metabolism : Undergoes hepatic metabolism primarily through CYP2D6, involving hydroxylation and glucuronidation.
- Excretion : Primarily excreted via urine, with metabolites contributing to its pharmacological effects.
1. Cardiovascular Effects
Research indicates that rac N-Benzyl Nebivolol exhibits biological activity similar to that of its parent compound, Nebivolol. In studies involving spontaneously hypertensive rats (SHRs), it was found that:
- Nebivolol administration reduced cardiac angiotensin II levels and oxidative stress without significantly altering blood pressure.
- The compound showed protective effects against cardiac remodeling and dysfunction induced by high-salt diets .
3. Comparative Studies
A comparative analysis of rac N-Benzyl Nebivolol with other beta-blockers revealed:
Compound | Beta-1 Selectivity | Vasodilatory Effect | Antioxidant Activity |
---|---|---|---|
rac N-Benzyl Nebivolol | High | Yes | Moderate |
Nebivolol | High | Yes | High |
Metoprolol | Moderate | No | Low |
This table illustrates that while rac N-Benzyl Nebivolol shares high selectivity for beta-1 receptors with Nebivolol, its antioxidant activity may be less pronounced .
Case Studies
In a notable case study involving SHRs:
- Objective : To assess the impact of nebivolol on cardiac remodeling due to high salt intake.
- Methodology : Rats were administered an 8% high-salt diet with or without nebivolol treatment (10 mg/kg/day).
- Results : While blood pressure remained unchanged, nebivolol treatment led to significant reductions in plasma renin concentration and cardiac fibrosis markers, indicating a cardioprotective role independent of blood pressure modulation .
Propriétés
IUPAC Name |
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470220 | |
Record name | rac N-Benzyl Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929706-85-4 | |
Record name | rac N-Benzyl Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.